molecular formula C6H14ClNO B1356890 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride CAS No. 851389-38-3

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Cat. No. B1356890
M. Wt: 151.63 g/mol
InChI Key: JBTIPAKRVUCURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyltetrahydro-2H-pyran-4-amine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO. It is a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “4-Methyltetrahydro-2H-pyran-4-amine hydrochloride” can be represented by the canonical SMILES string CC1(CCOCC1)N.Cl . This indicates that the molecule consists of a six-membered ring with an amine group attached to one of the carbons, and a methyl group attached to another carbon in the ring .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methyltetrahydro-2H-pyran-4-amine hydrochloride” is 151.634460 g/mol . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Synthesis Applications

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is involved in various synthesis processes. It serves as a precursor in the synthesis of β,γ-unsaturated amines of the tetrahydropyran series. The structural integrity of these compounds is confirmed using gas-liquid chromatography and PMR and IR spectroscopy (Gevorkyan et al., 1981). Additionally, it is used in Michael type addition reactions to form 5-amino derivatives, which exhibit antimicrobial activity and are significantly active as coccidiostats (Georgiadis, 1976).

Advanced Material Synthesis

The compound is instrumental in the convenient ultrasound-mediated condensation of amine with dehydroacetic acid, leading to the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives. This process is advantageous due to its simplicity, shorter reaction times, and higher yields, making it an environmentally friendly protocol (Wang et al., 2011).

Pheromone and Biologically Active Compound Synthesis

The chemical is used in synthesizing chiral methyl-branched building blocks starting from (4S)-4-methyltetrahydro-2H-pyran-2-one. These blocks are crucial for preparing mealworm beetle, rhinoceros beetle, and earth-boring dung beetle pheromones, along with many other biologically active compounds, demonstrating its significance in ecological and biological research (Mineeva, 2015).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(7)2-4-8-5-3-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTIPAKRVUCURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593769
Record name 4-Methyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

CAS RN

851389-38-3
Record name 4-Methyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyloxan-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide obtained in Example 7-2 (630 mg) in ethanol/acetic acid (5/1, 6 mL), was added thiourea (275 mg) at room temperature. The reaction mixture was heated at reflux for 2 hrs.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step One
Name
ethanol acetic acid
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-isocyanato-4-methyltetrahydro-2H-pyran (D10) (520 mg, 3.68 mmol) in THF (30 mL) was treated with 5 M hydrochloric acid (4.05 mL, 20.3 mmol) and stirred at room temperature overnight. The mixture was then concentrated under vacuum to yield the title compound (D11) (820 mg, 3.52 mmol, 95% yield) as a pale green solid.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
4.05 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.